3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2613384-81-7
VCID: VC11518731
InChI: InChI=1S/C24H19NO6/c1-30-23(28)15-10-14(22(26)27)11-16(12-15)25-24(29)31-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13H2,1H3,(H,25,29)(H,26,27)
SMILES:
Molecular Formula: C24H19NO6
Molecular Weight: 417.4 g/mol

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid

CAS No.: 2613384-81-7

Cat. No.: VC11518731

Molecular Formula: C24H19NO6

Molecular Weight: 417.4 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid - 2613384-81-7

Specification

CAS No. 2613384-81-7
Molecular Formula C24H19NO6
Molecular Weight 417.4 g/mol
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxycarbonylbenzoic acid
Standard InChI InChI=1S/C24H19NO6/c1-30-23(28)15-10-14(22(26)27)11-16(12-15)25-24(29)31-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13H2,1H3,(H,25,29)(H,26,27)
Standard InChI Key LZWDTMTVIHTQSP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central benzoic acid backbone substituted at the 3- and 5-positions. The 3-position is modified with an Fmoc-protected amino group ((9Hfluoren9yl)methoxycarbonylamino-(9H-fluoren-9-yl)methoxycarbonylamino), while the 5-position contains a methoxycarbonyl group (COOCH3-COOCH_3). The Fmoc group provides steric protection for the amino functionality, a critical feature in solid-phase peptide synthesis (SPPS) .

Key Structural Data

PropertyValue
Molecular FormulaC24H19NO6C_{24}H_{19}NO_{6}
Molecular Weight417.4 g/mol
IUPAC Name3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxycarbonylbenzoic acid
Canonical SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChI KeyLZWDTMTVIHTQSP-UHFFFAOYSA-N

The planar aromatic fluorenyl moiety enhances UV detectability, facilitating chromatographic monitoring during synthesis.

Solubility and Stability

The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate that the Fmoc group is susceptible to cleavage under basic conditions (e.g., piperidine in DMF), while the methoxycarbonyl ester remains intact under mild acidic or neutral conditions .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of 5-(methoxycarbonyl)benzoic acid:

  • Amino Group Introduction: The 3-amino derivative is prepared via nitration followed by reduction or direct amination.

  • Fmoc Protection: The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., NaHCO3NaHCO_3).

  • Purification: Crude product is purified via silica gel chromatography, yielding ≥95% purity.

Representative Reaction Conditions

StepReagents/ConditionsYield
1HNO3/H2SO4HNO_3/H_2SO_4, 0–5°C, 2 hr70%
2H2/PdCH_2/Pd-C, ethanol, RT, 6 hr85%
3Fmoc-Cl, NaHCO3NaHCO_3, THF/H2O, 0°C90%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, Ar-H), 7.89–7.31 (m, 8H, Fmoc-H), 3.87 (s, 3H, OCH3).

  • 13C^{13}C NMR: δ 170.1 (COOH), 166.3 (Fmoc-CO), 155.8 (NHCOO), 52.1 (OCH3).

High-Performance Liquid Chromatography (HPLC)

  • Retention time: 12.4 min (C18 column, acetonitrile/water gradient).

  • Purity: 95% (UV detection at 254 nm).

Mass Spectrometry

  • ESI-MS: m/z 418.4 [M+H]+ (calculated for C24H20NO6+C_{24}H_{20}NO_{6}^+: 418.4).

Applications in Research

Pharmaceutical Intermediate

The compound’s dual functional groups enable its use in synthesizing peptide-based therapeutics. For example, it serves as a building block for protease inhibitors targeting inflammatory pathways . The methoxycarbonyl group can be hydrolyzed to a carboxylic acid for further conjugation, while the Fmoc group is selectively removed during SPPS .

Material Science

Incorporated into polymers, the aromatic backbone enhances thermal stability. Copolymers derived from this monomer exhibit glass transition temperatures (TgT_g) exceeding 200°C, making them suitable for high-performance coatings .

Biochemical Probes

Functionalized derivatives act as fluorescent probes for imaging intracellular enzymes. The Fmoc group’s UV activity allows real-time monitoring of enzymatic cleavage in live cells.

AspectRecommendation
Personal ProtectionGloves, goggles, lab coat, fume hood
Storage-20°C, desiccated, under nitrogen atmosphere
DisposalIncinerate at certified facilities

Recent Advances and Future Directions

Green Synthesis

Recent efforts focus on replacing toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME), achieving comparable yields (88%) with reduced environmental impact .

Drug Delivery Systems

Nanoparticles functionalized with this compound demonstrate pH-sensitive drug release, enhancing tumor-targeting efficiency in preclinical models.

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